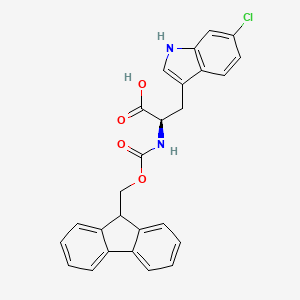

Fmoc-6-chloro D-Tryptophan

Description

Significance of Non-Canonical Amino Acids in Advanced Peptide Science

The 20 standard, or canonical, amino acids are the fundamental building blocks of proteins and peptides in virtually all living organisms. nih.govacs.org However, scientists are not limited to this natural toolkit and have increasingly explored non-canonical amino acids (ncAAs) to build designer peptides with enhanced properties. nih.govacs.org The incorporation of ncAAs into peptide sequences is a powerful strategy for expanding chemical diversity, offering numerous benefits for designing new bioactive compounds and probing protein structure-function relationships. researchgate.net

The use of ncAAs can significantly influence a peptide's conformation, stability against degradation, and binding affinity to biological targets. researchgate.net By moving beyond the 20 canonical amino acids, researchers can create peptidomimetics—molecules that mimic natural peptides but possess improved pharmacokinetic profiles, such as increased stability and activity. nih.gov This approach has become central to modern peptide drug discovery, drawing inspiration from naturally occurring non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides (RiPPs), which often contain ncAAs. nih.gov

The Distinct Role of D-Amino Acids in Modulating Peptide Structure and Function

Amino acids, with the exception of glycine (B1666218), are chiral molecules, existing in two mirror-image forms known as L- and D-enantiomers. jpt.com While L-amino acids are predominantly found in proteins in nature, the strategic incorporation of D-amino acids into synthetic peptides has garnered significant interest for its therapeutic potential. jpt.comlifetein.com

Strategic Utility of Halogenated Tryptophan Derivatives in Chemical Synthesis

Halogenation, the process of adding halogen atoms (like chlorine or bromine) to a molecule, is a widely used strategy in medicinal chemistry to enhance the functionality of bioactive compounds. nih.govmdpi.com Incorporating halogenated amino acids, such as 6-chloro-D-tryptophan, during chemical synthesis can impart a range of desirable properties to peptides. nih.govmdpi.com

Halogenated molecules are crucial in pharmaceuticals, agrochemicals, and materials science due to their enhanced biological activities and stability. technologypublisher.com The precise addition of a halogen atom can improve a compound's efficacy, selectivity, and metabolic stability. technologypublisher.com Specifically for peptides, halogenation can lead to increased permeability across cell membranes and the blood-brain barrier, improved cytotoxicity, and enhanced target affinity. nih.gov Halogenated tryptophan derivatives are particularly valuable as they serve as precursors for various natural products and bioactive compounds, including antibiotics and enzyme inhibitors. nih.gov The synthesis of these derivatives can be achieved through methods like enzymatic halogenation, which offers a green chemistry approach to creating these valuable building blocks. nih.govacs.org

Fundamental Principles of Fmoc-Protecting Group Chemistry in Peptide Research

In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions and ensure the orderly assembly of the peptide chain. americanpeptidesociety.orgbiosynth.com The two most common strategies are based on the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. americanpeptidesociety.org

The Fmoc strategy has become the method of choice for many applications in modern peptide synthesis. americanpeptidesociety.orgnih.gov The Fmoc group temporarily masks the α-amino group of an amino acid. biosynth.comoup.com A key feature of Fmoc chemistry is that the protecting group is base-labile, meaning it can be removed under mild basic conditions, typically using piperidine. americanpeptidesociety.org This is in contrast to the Boc group, which requires harsher acidic conditions for removal. americanpeptidesociety.orgslideshare.net

The use of mild deprotection conditions minimizes side reactions and is compatible with sensitive or modified amino acids, such as those that are phosphorylated or glycosylated. americanpeptidesociety.orgnih.gov This "orthogonal" protection scheme, where the temporary Fmoc group and the permanent side-chain protecting groups are removed by different chemical mechanisms, allows for the efficient and clean synthesis of complex and long peptides. biosynth.comnih.gov

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 6 Chloro D Tryptophan and Its Precursors

Divergent Strategies for the Enantioselective Synthesis of 6-Chloro-D-Tryptophan

The production of the unnatural D-enantiomer of 6-chlorotryptophan in high optical purity is a key challenge. lookchem.com Researchers have developed several strategies, primarily falling into two categories: enzymatic and chiral auxiliary-facilitated chemical routes.

Enzymatic Approaches for Chloro-Tryptophan Stereoisomers

Enzymatic methods are highly valued for their stereoselectivity. One common approach is the kinetic resolution of a racemic mixture of N-acetyl-6-chloro-tryptophan. nih.govebi.ac.uk In this method, an acylase enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-6-chloro-D-tryptophan untouched. researchgate.net The two compounds can then be separated. For instance, N-acetyl-6-chloro-DL-tryptophan can be treated with acylase from Aspergillus oryzae to yield L-6-chlorotryptophan and N-acetyl-D-6-chlorotryptophan. Subsequent deacetylation of the D-enantiomer provides 6-chloro-D-tryptophan.

Another powerful enzymatic method involves the use of tryptophan synthases. These enzymes can catalyze the synthesis of tryptophan analogs from substituted indoles. researchgate.net While many naturally occurring tryptophan synthases produce the L-enantiomer, engineered enzymes or those from specific microorganisms can be utilized for the synthesis of D-tryptophan derivatives. lookchem.com For example, a one-pot biocatalytic process using tryptophan synthase coupled with a stereoinversion cascade involving an L-amino acid deaminase and an engineered D-aminotransferase has been developed for the synthesis of various D-tryptophan derivatives with high enantiomeric excess. lookchem.com

| Enzymatic Method | Enzyme | Substrate | Product | Key Feature |

| Kinetic Resolution | Acylase | N-acetyl-6-chloro-DL-tryptophan | N-acetyl-6-chloro-D-tryptophan & 6-chloro-L-tryptophan | Selective deacetylation of the L-enantiomer. nih.govresearchgate.net |

| Biocatalytic Synthesis | Tryptophan Synthase, L-amino acid deaminase, D-aminotransferase | 6-chloroindole (B17816), Serine | 6-chloro-D-tryptophan | One-pot synthesis with high enantiomeric excess. lookchem.com |

Chiral Auxiliary-Facilitated Chemical Routes to D-Tryptophan Analogues

Chemical synthesis employing chiral auxiliaries offers a versatile alternative to enzymatic methods for preparing enantiomerically pure D-tryptophan analogues. rsc.org These methods typically involve the stereoselective formation of a carbon-carbon or carbon-nitrogen bond under the influence of a chiral molecule that is later removed.

One prominent strategy is the Strecker amino acid synthesis, which can be adapted for asymmetric synthesis using a chiral auxiliary. rsc.orgrsc.orgworktribe.com For example, (S)-methylbenzylamine has been used as a chiral auxiliary to synthesize various indole-substituted (S)-tryptophans, and this methodology can be adapted for the synthesis of the corresponding D-enantiomers by using the (R)-methylbenzylamine auxiliary. rsc.orgrsc.orgworktribe.com

Another widely used approach is the Schöllkopf chiral auxiliary method. nih.govacs.org This strategy has been successfully employed for the asymmetric synthesis of various unnatural S-amino acids and can be applied to the synthesis of their D-counterparts. nih.govacs.org

The choice of chiral auxiliary is critical and can influence the diastereoselectivity of the key bond-forming step. For halogenated tryptophans, care must be taken during subsequent deprotection steps, as some standard procedures like hydrogenolysis can lead to dehalogenation. rsc.orgworktribe.com This has led to the exploration of alternative auxiliaries, such as 4-methoxy-α-methylbenzylamine (PMB), which can be removed under acidolytic conditions without affecting the halogen substituent. rsc.orgworktribe.com

| Chiral Auxiliary Method | Chiral Auxiliary | Key Reaction | Advantages | Considerations |

| Asymmetric Strecker Synthesis | (R)-methylbenzylamine | Stereoselective addition of cyanide to an imine. | Inexpensive auxiliary, versatile for various substituted tryptophans. rsc.orgrsc.orgworktribe.com | Diastereomeric separation may be required. |

| Schöllkopf Method | Bislactim ethers | Asymmetric alkylation of a chiral glycine (B1666218) equivalent. | High stereoselectivity for many unnatural amino acids. nih.govacs.org | Requires specific starting materials and reaction conditions. |

| (R)-phenylethylamine-directed reductive amination | (R)-phenylethylamine | Diastereoselective reductive amination of a ketone precursor. | Can achieve high diastereofacial selectivity. acs.org | Optimization of reaction conditions is often necessary. |

Fmoc-Protection of 6-Chloro-D-Tryptophan and Building Block Preparation

Once enantiomerically pure 6-chloro-D-tryptophan is obtained, the final step in preparing the desired building block is the protection of the α-amino group with the Fmoc moiety. numberanalytics.com This protecting group is crucial for solid-phase peptide synthesis (SPPS), as it is stable to the acidic conditions used for side-chain deprotection but can be readily removed under mild basic conditions. peptide.com

Optimization of Nα-Fmoc Derivatization for High Purity

The reaction of 6-chloro-D-tryptophan with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base is the standard method for Nα-Fmoc derivatization. The optimization of this reaction is critical to achieve high yields and purity, minimizing the formation of side products.

Key parameters for optimization include:

Solvent System: A mixture of an organic solvent (like dioxane or acetone) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) is commonly used to ensure the solubility of both the amino acid and the Fmoc reagent.

pH Control: Maintaining the pH of the reaction mixture in the range of 8.5-9.5 is crucial. A lower pH can lead to incomplete reaction, while a higher pH can cause the hydrolysis of the Fmoc reagent and potential racemization of the amino acid.

Temperature: The reaction is typically carried out at room temperature or slightly below to prevent the degradation of the Fmoc group and other side reactions.

Stoichiometry: A slight excess of the Fmoc reagent is often used to ensure complete conversion of the amino acid.

Following the reaction, purification is typically achieved by extraction and crystallization to yield Fmoc-6-chloro-D-tryptophan of high purity, suitable for peptide synthesis.

Scale-Up Considerations for Fmoc-6-chloro D-Tryptophan Production

Transitioning the synthesis of Fmoc-6-chloro-D-tryptophan from a laboratory scale to a larger, industrial scale presents several challenges that require careful consideration.

Key Scale-Up Considerations:

| Parameter | Challenge | Mitigation Strategy |

| Reagent Cost and Availability | The cost of enantiomerically pure 6-chloro-D-tryptophan and the Fmoc reagent can be significant at a large scale. | Sourcing from reliable, large-scale suppliers; optimizing reaction stoichiometry to minimize waste. |

| Reaction Control | Maintaining uniform temperature and pH in a large reactor can be difficult, potentially leading to side reactions and lower yields. | Use of jacketed reactors with efficient stirring and automated pH monitoring and control systems. |

| Work-up and Purification | Handling large volumes of solvents for extraction and performing large-scale crystallizations can be cumbersome and time-consuming. | Implementation of continuous extraction processes; use of controlled crystallization techniques to ensure consistent product quality and particle size. |

| Safety | Handling large quantities of reagents and solvents requires stringent safety protocols. | Conducting a thorough process safety analysis; using appropriate personal protective equipment and engineering controls. |

| Waste Management | The generation of significant amounts of solvent and chemical waste is a major environmental and cost concern. | Developing solvent recycling programs; exploring greener synthesis routes that minimize waste generation. |

By addressing these considerations, the production of Fmoc-6-chloro-D-tryptophan can be efficiently and safely scaled up to meet the demands of pharmaceutical and biotechnological applications.

Advanced Solid Phase Peptide Synthesis Spps Incorporating Fmoc 6 Chloro D Tryptophan

Mechanistic Aspects and Methodological Refinements in Fmoc SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, favored for its mild reaction conditions. researchgate.net The synthesis cycle is built upon the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. embrapa.brpeptide.com The core mechanism involves a four-step iterative cycle:

Fmoc Deprotection: The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group is removed from the N-terminal amino acid of the resin-bound peptide. publish.csiro.au This is typically achieved using a solution of a secondary amine, like piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, yielding the free amine, dibenzofulvene (DBF), and a stable DBF-piperidine adduct. researchgate.net

Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts, ensuring a clean environment for the subsequent coupling step.

Amino Acid Coupling: The incoming Nα-Fmoc protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain. embrapa.br Activation of the carboxylic acid is crucial and is typically achieved using carbodiimides or, more commonly, phosphonium (B103445) or aminium/uronium salt-based reagents like HBTU or HATU. embrapa.brmdpi.com These reagents convert the carboxylic acid into a highly reactive species, facilitating rapid and efficient amide bond formation. embrapa.br

Washing: A final washing step removes excess reagents and byproducts, preparing the peptide-resin for the next synthesis cycle.

Methodological refinements have continuously improved the efficiency and scope of Fmoc-SPPS. The introduction of microwave-assisted SPPS, for instance, has been shown to accelerate both the deprotection and coupling steps, significantly reducing synthesis time while often improving coupling efficiency, especially for sterically hindered residues.

Challenges and Solutions for Integrating Non-Canonical D-Amino Acids into Peptide Sequences

The integration of non-canonical amino acids (ncAAs), particularly those with a D-configuration like 6-chloro-D-tryptophan, presents unique challenges compared to the synthesis with standard proteinogenic L-amino acids. nih.govnih.gov

Challenges:

Steric Hindrance: The bulky nature of many ncAAs, compounded by the D-stereochemistry, can impede coupling reactions. The approach of the activated carboxyl group to the resin-bound amine can be sterically hindered, leading to slower reaction rates and incomplete couplings.

Racemization: The risk of epimerization at the α-carbon is a significant concern, particularly during the activation step. mdpi.comresearchgate.net The use of certain bases and coupling reagents can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization, potentially compromising the chiral purity of the final peptide. mdpi.com

Solutions:

Optimized Coupling Strategies: To overcome steric hindrance, extended coupling times, double coupling protocols, or the use of more potent coupling reagents (e.g., HATU, COMU) are often employed.

Careful Reagent Selection: Choosing coupling reagents and additives known to suppress racemization, such as Oxyma Pure or HOAt, is critical. researchgate.net The base used during coupling must also be selected carefully; sterically hindered non-nucleophilic bases like diisopropylethylamine (DIEA) are commonly used.

Side-Chain Protection: For residues with reactive side chains, like the indole (B1671886) of tryptophan, appropriate protecting groups are essential to prevent unwanted side reactions during the synthesis and final cleavage steps. thermofisher.com

Indole Side Chain Protection Strategies for 6-Chloro-D-Tryptophan during SPPS

The indole side chain of tryptophan is nucleophilic and susceptible to oxidation and alkylation by electrophilic species, particularly the carbocations generated during the final acidolytic cleavage of side-chain protecting groups and the peptide from the resin. thermofisher.comnih.gov This necessitates robust protection strategies.

The use of an orthogonal protecting group on the indole nitrogen (N-in) is a highly effective strategy. The tert-butyloxycarbonyl (Boc) group is the most common choice for Fmoc-based SPPS. acs.orgpeptide.com

Orthogonality: The N-in-Boc group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine/DMF) but is readily cleaved under the acidic conditions of the final deprotection/cleavage step (e.g., trifluoroacetic acid, TFA). peptide.compeptide.com This orthogonality is fundamental to the success of the synthesis. nih.gov

Mechanism of Protection: During TFA cleavage, the N-in-Boc group offers protection via a two-stage mechanism. The tert-butyl moiety is cleaved first, leaving an indole-carboxy intermediate. peptide.compeptide.com This intermediate deactivates the indole ring towards electrophilic attack by scavenging species. Upon further treatment or workup, this intermediate decarboxylates to yield the native tryptophan side chain. peptide.com The combination of Fmoc-Trp(Boc)-OH with arginine protected by the Pbf group has been shown to significantly reduce tryptophan alkylation. peptide.com

Beyond the use of protecting groups, several procedural strategies are crucial for preserving the integrity of the 6-chloro-indole ring.

Scavengers: The addition of "scavengers" to the cleavage cocktail is essential. sigmaaldrich.com These are nucleophilic reagents designed to trap the highly reactive cationic species generated during TFA treatment. sigmaaldrich.comthermofisher.com Common scavengers include:

Triisopropylsilane (TIS): A highly effective scavenger for trapping trityl and t-butyl cations.

Water: Helps to hydrolyze t-butyl trifluoroacetate (B77799) and suppress side reactions.

1,2-Ethanedithiol (EDT): Particularly useful for scavenging cations and preventing modification of tryptophan, although prolonged exposure can sometimes lead to other side reactions. sigmaaldrich.com

A widely used non-malodorous and effective cleavage cocktail for peptides containing Trp(Boc) is a mixture of TFA/TIS/Water (e.g., 95:2.5:2.5). sigmaaldrich.com

Minimized Cleavage Time: The duration of the peptide's exposure to the strong acid cleavage cocktail should be minimized to what is necessary for complete deprotection, as prolonged exposure increases the risk of side reactions. thermofisher.com

Evaluation of Orthogonal Protecting Groups (e.g., N-Boc on indole)

Coupling Reagents and Reaction Kinetics in the Context of Chlorinated Tryptophan Incorporation

The choice of coupling reagent directly impacts the efficiency and success of incorporating sterically demanding and electronically modified residues like Fmoc-6-chloro-D-tryptophan. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for their higher reactivity and lower risk of racemization.

The electron-withdrawing effect of the chlorine atom at the 6-position of the indole ring can subtly influence reaction kinetics, but the primary challenge remains the steric bulk of the D-amino acid. The table below compares common coupling reagents used in SPPS.

| Coupling Reagent | Class | Key Characteristics & Considerations |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | Highly reactive, fast kinetics, low racemization tendency, especially with HOAt. Often the reagent of choice for difficult couplings. |

| HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate) | Uronium/Aminium Salt | Very common and effective, but can lead to N-terminal guanidinylation if used in excess without pre-activation. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Highly efficient, particularly for sterically hindered amino acids. Avoids the guanidinylation side reaction associated with HBTU/HATU. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | A third-generation uronium salt based on Oxyma. Exhibits very high coupling efficiency and is excellent at suppressing racemization. |

| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide + Additive | A modern, safer alternative to DIC/HOBt. Oxyma is more reactive and non-explosive. Provides good coupling efficiency with low racemization. |

For incorporating Fmoc-6-chloro-D-tryptophan, high-reactivity reagents like HATU or COMU are generally recommended to ensure complete and rapid coupling, thereby minimizing potential side reactions and racemization.

Selection and Application of Solid Supports and Cleavable Linkers for Fmoc-6-chloro-D-Tryptophan Containing Peptides

The solid support and the linker that attaches the peptide to it are critical components that dictate the conditions for final cleavage and the C-terminal functionality of the peptide. researchgate.net

Solid Supports (Resins): The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene. researchgate.net For many applications, polyethylene (B3416737) glycol (PEG) is grafted onto the polystyrene core (PS-PEG resins) to improve swelling properties in a wider range of solvents and to better accommodate growing peptide chains, reducing aggregation. researchgate.net

Linkers and C-Terminal Functionality: The choice of linker is determined by the desired C-terminus of the final peptide.

For C-terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used. researchgate.net The 2-CTC resin is particularly advantageous as it is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA in DCM). This mild cleavage is beneficial for sensitive peptides, although it leaves the side-chain protecting groups intact, requiring a subsequent, stronger acid treatment for their removal.

For C-terminal Amides: Rink Amide resin is the standard choice. researchgate.net It features a TFA-labile linker that simultaneously cleaves the peptide from the support and deprotects the side chains, yielding a C-terminally amidated peptide in a single step. The PAL (peptide amide linker) is another option suitable for complex peptide amides. lsu.edu

The selection must ensure that the linker's cleavage conditions are compatible with the stability of the 6-chloro-indole moiety and any protecting groups used. For peptides containing Fmoc-6-chloro-D-tryptophan(Boc), standard TFA-labile linkers like that of the Rink Amide or Wang resins are fully compatible with the final deprotection/cleavage step using a scavenger-containing TFA cocktail.

Optimized Peptide Cleavage and Deprotection Protocols

The final stage of Solid-Phase Peptide Synthesis (SPPS), the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups, is a critical step that significantly influences the purity and yield of the final product. For peptides incorporating specialized amino acids like Fmoc-6-chloro-D-tryptophan, this process requires carefully optimized protocols to mitigate side reactions and preserve the integrity of the modified indole ring. The standard method involves treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of a "cocktail" of scavenger molecules.

Role of Scavengers in Preserving Tryptophan Integrity

During acid-mediated cleavage, particularly with TFA, highly reactive carbocations are generated from the removal of tert-butyl-based protecting groups (e.g., Boc, t-Bu) from various amino acid side chains. thermofisher.comwpmucdn.com These electrophilic species can attack the nucleophilic indole ring of tryptophan, leading to undesirable t-butylation, a common and significant side reaction. thermofisher.com The tryptophan residue itself is also susceptible to oxidation and other modifications under harsh acidic conditions. peptide.com

Scavengers are reagents added to the cleavage cocktail to trap these reactive cations and other deleterious species, thereby preventing modification of the peptide. thermofisher.com The choice of scavengers is dictated by the peptide's amino acid composition. For tryptophan-containing peptides, a combination of scavengers is essential.

Key Scavengers and Their Functions:

Trialkylsilanes (e.g., Triisopropylsilane, TIPS): TIPS is a highly effective scavenger for tert-butyl and trityl cations. researchgate.net It acts as a hydride donor, reducing the carbocations to inert hydrocarbons. Its use is strongly recommended when cleaving peptides containing Trp, especially from resins with linkers that generate stabilized cations.

Water (H₂O): Water serves as a scavenger for tert-butyl cations, which is particularly important for peptides containing residues protected by tert-butyl groups. wpmucdn.com

Thio-compounds (e.g., 1,2-Ethanedithiol (EDT), Thioanisole (B89551), Dithiothreitol (DTT)): These scavengers play multiple roles. Thioanisole helps to minimize t-butylation and is also effective in promoting the removal of sulfonyl-based protecting groups from arginine (Arg) residues, such as Pmc or Pbf. thermofisher.com EDT is a potent scavenger but can lead to the modification of tryptophan residues through dithioketal formation during prolonged cleavage times. researchgate.net DTT is a milder, low-odor reducing agent that can prevent oxidation and is a suitable replacement for EDT in many cases. peptide.compeptide.com

Phenol: Phenol can act as a scavenger and is thought to offer some protection to tryptophan and tyrosine residues.

The following table summarizes common cleavage cocktails and the roles of their components in protecting tryptophan-containing peptides.

| Reagent Cocktail (Typical Composition) | Key Scavengers | Primary Function & Suitability for Trp-Peptides |

| Reagent K (TFA/Water/Phenol/Thioanisole/EDT) | Thioanisole, EDT, Phenol, Water | A robust, general-purpose cocktail for complex peptides containing sensitive residues like Trp, Cys, and Met. peptide.compeptide.com Recommended for Trp-containing peptides on PAL or BAL resins. peptide.com |

| Reagent B (TFA/Water/Phenol/TIPS) | TIPS, Phenol, Water | A widely used, effective cocktail. TIPS is excellent for scavenging cations that could alkylate tryptophan. wpmucdn.comresearchgate.net |

| Reagent R (TFA/Thioanisole/EDT/Anisole) | Thioanisole, EDT, Anisole | Especially suited for peptides with Arg(Pmc/Pbf) to prevent sulfonation of tryptophan. peptide.com |

| Reagent L (TFA/Water/DTT/TIS) | DTT, TIS, Water | A low-odor option where DTT replaces EDT and thioanisole, minimizing certain thiol-related side reactions. peptide.compeptide.com |

Addressing Potential Side Reactions Unique to Halogenated Indoles

The presence of an electron-withdrawing chlorine atom at the 6-position of the D-tryptophan indole ring introduces unique chemical properties that must be considered during cleavage and deprotection. While protecting the indole nitrogen with a Boc group can prevent many side reactions, the use of unprotected Fmoc-6-chloro-D-tryptophan requires stringent control over cleavage conditions.

Potential Side Reactions:

Sulfonation: When peptides contain arginine residues protected by sulfonyl groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the protecting group can be transferred to the indole ring of tryptophan during TFA cleavage. iris-biotech.de This side reaction can be suppressed by using scavengers like thioanisole or by protecting the indole nitrogen with a Boc group. peptide.com

Alkylation: As with unmodified tryptophan, the 6-chloroindole (B17816) ring is susceptible to alkylation by carbocations generated during deprotection. The use of efficient scavengers like TIPS is paramount. researchgate.net

Modification by Thiol Scavengers: Prolonged exposure to thiol scavengers like EDT in TFA can lead to the formation of adducts with the tryptophan side chain. researchgate.net This necessitates optimizing cleavage time to ensure complete deprotection while minimizing contact time with the cleavage cocktail.

Acid-Catalyzed Polymerization: Halogenated indole derivatives can be prone to rapid acid-catalyzed polymerization during deprotection. The electron-withdrawing nature of the chlorine atom can influence the electron density of the indole ring, potentially affecting its stability in strong acid. Careful control of cleavage time and temperature is crucial to prevent degradation of the peptide.

Re-attachment to Resin: For certain linkers, there is a risk of the cleaved peptide re-attaching to the resin via the tryptophan residue. The use of appropriate scavengers can help minimize this side reaction. peptide.com

Research indicates that the halogenated motif on the indole ring can open up pathways for further reactivity, such as palladium-catalyzed reactions. cam.ac.uk While this is often exploited for post-synthesis modification, it underscores the altered reactivity of the halogenated indole, which must be managed during the final cleavage step to ensure the integrity of the target peptide. Optimized cleavage protocols for peptides containing Fmoc-6-chloro-D-tryptophan, therefore, often involve shorter cleavage times (1-2 hours), the use of a robust scavenger cocktail rich in TIPS and a thiol, and careful monitoring by HPLC to balance complete deprotection with the prevention of side-product formation. sigmaaldrich.com

Structural and Conformational Impact of Fmoc 6 Chloro D Tryptophan in Peptide Architectures

Influence of the D-Configuration on Peptide Secondary and Tertiary Structural Motifs

The stereochemistry of amino acid residues is a fundamental determinant of peptide and protein structure. While L-amino acids are the exclusive building blocks of natural proteins, the introduction of D-amino acids can induce unique conformational preferences. The presence of a D-amino acid residue can disrupt or stabilize specific secondary structures depending on its position within the peptide sequence. nih.gov

The incorporation of a D-amino acid can promote the formation of specific turn structures, such as type I' and type II' β-turns, which are crucial for nucleating β-hairpin formation. researchgate.net For instance, a D-Pro-Gly sequence is a potent nucleator of type II' β-turns. researchgate.net The altered stereochemistry of a D-amino acid allows for backbone dihedral angles (φ, ψ) that are energetically unfavorable for L-amino acids, thereby facilitating these specific turn conformations. nih.gov This can lead to the stabilization of β-hairpins and other folded structures that might not be accessible to peptides composed solely of L-amino acids. nih.govnih.gov

Indole (B1671886) Halogenation Effects on Local and Global Peptide Conformation

The addition of a halogen atom, such as chlorine, to the indole ring of tryptophan further modulates the conformational properties of a peptide. Halogenation can influence peptide structure through several mechanisms, including steric effects, altered electronic properties, and the potential for halogen bonding. mdpi.com

The 6-chloro modification on the indole ring of tryptophan introduces a bulky and electron-withdrawing group. This can create steric hindrance that restricts the conformational freedom of the amino acid side chain and the peptide backbone in its vicinity. nih.gov The chlorine atom can also induce significant changes in the local environment to accommodate its larger volume. nih.gov

Furthermore, the electron-withdrawing nature of the chlorine atom can alter the electronic distribution of the indole ring, potentially influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are important for stabilizing peptide structures. mdpi.com Halogen atoms can also participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, which can contribute to the stability of specific peptide conformations. mdpi.com

In the context of peptide-protein interactions, the 6-chloroindole (B17816) group has been shown to be well-suited for binding to specific pockets in proteins like MDM2 and MDMX. nih.govtandfonline.com The chlorine atom can induce a conformational change in the binding pocket to optimize interactions, leading to enhanced binding affinity. nih.gov For example, replacing a tryptophan with 6-chlorotryptophan in a peptide ligand for hDM2 resulted in a significant increase in binding affinity. nih.gov

Application of Advanced Spectroscopic Techniques for Conformational Analysis (e.g., NMR, CD)

Elucidating the precise three-dimensional structure of peptides incorporating modified amino acids like Fmoc-6-chloro-D-tryptophan requires the use of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are two of the most powerful tools for this purpose. acs.orgrsc.orguzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed, atom-level view of peptide conformation and dynamics. uzh.chrsc.org Through various one- and two-dimensional NMR experiments, it is possible to determine the spatial proximity of atoms, which is crucial for defining the peptide's three-dimensional structure. uzh.chnih.gov Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effects (NOEs): These provide through-space distance restraints between protons that are close in space, irrespective of their covalent connectivity. uzh.chrsc.org

Coupling Constants (J-couplings): These provide information about dihedral angles along the peptide backbone and side chains. pnas.org

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment and can provide clues about the secondary structure. scielo.brscielo.br

By combining these NMR-derived restraints with computational methods, it is possible to generate high-resolution models of the peptide's structure in solution. nih.gov For peptides containing unnatural amino acids, NMR is indispensable for understanding how the modification perturbs the local and global conformation. nih.gov A combined approach using both CD and NMR provides a comprehensive picture of the peptide's structural properties. acs.orgrsc.org

Computational Modeling and Molecular Dynamics Simulations of Peptides Incorporating 6-Chloro-D-Tryptophan

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for exploring the conformational landscape of peptides, especially those containing non-canonical amino acids. nih.govnih.govacs.orgbyu.edu These methods complement experimental techniques by providing dynamic insights into peptide behavior at an atomic level.

To study peptides with unnatural amino acids like 6-chloro-D-tryptophan, it is first necessary to develop or obtain appropriate force field parameters that accurately describe the energetic and geometric properties of the modified residue. byu.edubioexcel.eu Once parameterized, MD simulations can be performed to explore the conformational space available to the peptide. scielo.br

MD simulations can reveal the preferred conformations of the peptide, the dynamics of its folding and unfolding, and the specific interactions that stabilize its structure. nih.govnih.gov For instance, simulations can show how the D-configuration of the tryptophan residue influences the formation of β-turns or how the 6-chloro modification affects the orientation of the indole side chain. nih.gov

These computational approaches can also be used to:

Predict the impact of amino acid substitutions on peptide stability and structure. nih.govpreprints.org

Simulate the binding of a modified peptide to its biological target, providing insights into the molecular basis of its activity. nih.gov

Generate structural ensembles that can be compared with experimental data from NMR or CD spectroscopy to validate and refine the computational models. acs.org

The synergy between computational modeling and experimental data is crucial for obtaining a comprehensive understanding of the structural consequences of incorporating modified amino acids into peptides. nih.gov

Correlating Conformational Preferences with Biological Activity in Modified Peptides

A primary goal of incorporating modified amino acids like 6-chloro-D-tryptophan into peptides is to enhance their biological activity. The conformation of a peptide is intrinsically linked to its function, as it dictates how the peptide interacts with its biological target. acs.org

The introduction of a D-amino acid can increase a peptide's resistance to proteolytic degradation, thereby enhancing its bioavailability and in vivo half-life. nih.govnih.gov This increased stability is a direct result of proteases being stereospecific for L-amino acids. nih.gov

Furthermore, the conformational changes induced by the D-amino acid and the chloro-indole modification can lead to improved binding affinity and selectivity for the target receptor or enzyme. acs.org The specific three-dimensional arrangement of side chains is critical for molecular recognition. mdpi.com For example, the 6-chloro-D-tryptophan residue in a peptide might orient a key functional group in an optimal position for interaction with a binding pocket, leading to enhanced potency. researchgate.net

Structure-activity relationship (SAR) studies, which systematically modify the peptide sequence and assess the impact on biological activity, are essential for understanding these correlations. acs.org By combining SAR data with detailed conformational analysis from spectroscopic and computational studies, it is possible to build a comprehensive model of how the structure of a modified peptide determines its biological function. acs.org For instance, studies have shown that the substitution of L-Phe with D-Phe in a peptide can lead to a more active and less hemolytic compound, with NMR studies revealing that the D-amino acid disrupts an α-helix to form a different active conformation. mdpi.com

Applications of Fmoc 6 Chloro D Tryptophan in Rational Peptide and Chemical Probe Design

Design and Synthesis of Functionally Enhanced Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with enhanced properties such as improved stability, bioavailability, or receptor affinity. The introduction of halogen atoms onto the side chains of amino acids is a potent strategy for tuning the physicochemical and structural characteristics of polypeptides. mdpi.comcnr.itencyclopedia.pub The incorporation of 6-chloro-D-tryptophan is a prime example of this approach, leading to functionally enhanced peptidomimetics.

A notable application is in the development of inhibitors for the p53-hDM2 interaction, a critical target in oncology. The natural p53 peptide binds to the human double minute 2 (hDM2) protein, but this interaction can be disrupted in cancer cells. Researchers have found that the tryptophan residue in p53-derived peptide ligands does not completely fill its hydrophobic binding pocket on the hDM2 surface. By replacing this tryptophan with 6-chlorotryptophan, a significant enhancement in binding affinity is achieved. This improvement is attributed to the chloro group's ability to better occupy the hydrophobic pocket and potentially engage in favorable electrostatic interactions. In one study, substituting tryptophan with 6-chlorotryptophan in a β-peptide ligand resulted in a 10-fold improvement in the dissociation constant (Kd) for hDM2, from approximately 300 nM to 30 nM. nih.gov This demonstrates how a subtle modification can lead to a dramatic enhancement in biological function.

Table 1: Enhancement of hDM2 Binding Affinity through 6-Chlorotryptophan Substitution This table is illustrative, based on findings reported in the literature where substitution of Trp with 6-Cl-Trp in a β-peptide ligand led to a ~10-fold increase in binding affinity for hDM2. nih.gov

| Peptide Variant | Key Residue | Dissociation Constant (Kd) for hDM2 | Fold Improvement |

|---|---|---|---|

| Parent β-Peptide | Tryptophan | ~300 nM | 1x |

This strategy of using halogenated amino acids is not limited to a single target but represents a broader principle in peptidomimetic design to rationally modify and optimize ligand-receptor interactions. mdpi.commdpi.comdiva-portal.org

Development of Novel Chemical Biology Tools and Probes

Fmoc-6-chloro-D-tryptophan serves as a crucial component in the synthesis of chemical biology tools designed to investigate complex biological processes. The introduction of a halogen atom provides a unique spectroscopic and reactive handle that is not present in natural amino acids. Halogenation can be used to create sites for specific functionalization through cross-coupling chemistries, opening avenues for attaching fluorescent dyes, affinity tags, or other reporter groups. acs.org

Furthermore, the altered electronic properties of the chlorinated indole (B1671886) ring can be exploited in probes designed to study protein-protein or protein-ligand interactions. For instance, the halogen atom can act as an electron donor, forming stabilizing hydrogen bonds, or its electron-withdrawing features can modulate interactions. mdpi.comencyclopedia.pub Engineered tryptophan halogenase enzymes have been explored to halogenate peptides post-synthesis, highlighting the biological interest in such modifications for creating probes. mdpi.com While these enzymes often act on the free amino acid, their expansion to peptide substrates underscores the utility of halogenated tryptophans in biological research. mdpi.com The synthesis of peptides containing 6-chlorotryptophan allows for the creation of tools to dissect the contributions of specific hydrophobic and electronic interactions within a receptor's binding site.

Modulating Peptide Biodistribution and Receptor Interactions through Halogenation

The introduction of a halogen atom into a peptide sequence can profoundly influence its biodistribution and receptor binding properties. acs.org Halogenation can control a molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are critical factors for its in vivo behavior. encyclopedia.pubacs.org The tryptophan side chain itself is known to be important for the cellular uptake and membrane interaction of cell-penetrating peptides (CPPs). acs.orgnih.gov Modifying it with a chloro group can further tune these properties.

The primary mechanism by which 6-chlorotryptophan modulates receptor interactions is through a combination of steric and electronic effects. acs.orgacs.org

Steric Effects : The chlorine atom is larger than a hydrogen atom, allowing the 6-chlorotryptophan side chain to fill hydrophobic pockets in a receptor more effectively than an unsubstituted tryptophan. This can lead to enhanced binding affinity and specificity.

Electronic Effects & Halogen Bonding : The chlorine atom is electron-withdrawing, which alters the electrostatic potential of the indole ring. More significantly, chlorine can participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a negatively charged atom, such as an oxygen atom in a protein backbone or side chain. acs.org This can provide an additional stabilizing force that strengthens the peptide-receptor complex.

Systematic studies on opioid peptides have shown that halogen atoms can modulate peptide-receptor interactions in various ways, including causing steric hindrance or improving binding through halogen bonds. acs.org The specific effect depends on the halogen and its position, as well as the topology of the receptor binding site.

Fmoc-6-chloro D-Tryptophan as a Versatile Building Block in Complex Molecule Synthesis

Beyond its direct incorporation into peptides, Fmoc-6-chloro-D-tryptophan is a valuable chiral starting material for the synthesis of more complex molecules, including non-peptidic natural product analogues and advanced heterocyclic scaffolds. chemimpex.comchim.itrsc.org

Fmoc-6-chloro-D-tryptophan is explicitly used as a chemical precursor for the preparation of acyltryptophanols. scbt.comchemicalbook.com These resulting compounds have been investigated as antagonists for the Follicle-Stimulating Hormone (FSH) receptor. chemicalbook.com The synthesis involves modification of the carboxylic acid moiety of the amino acid, demonstrating the utility of the Fmoc-protected derivative as a stable and reactive starting point for multi-step organic synthesis.

Azapeptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govmgutheses.in This modification creates a semicarbazide (B1199961) linkage that is resistant to enzymatic degradation by proteases, thereby extending the biological half-life of the peptide. nih.gov The synthesis of azapeptides can be challenging, but modern methods often employ pre-activated building blocks for incorporation via solid-phase synthesis. nih.govbiorxiv.org Fmoc-protected amino acid derivatives are central to these strategies. While direct literature detailing the synthesis of an aza-6-chloro-tryptophan was not prominent in the initial search, the principles of azapeptide synthesis allow for the incorporation of unnatural side chains. nih.govchemrxiv.org The synthesis would involve creating a hydrazine (B178648) derivative corresponding to the 6-chloro-tryptophan side chain, which could then be incorporated into a peptide sequence, imparting both the stability of the aza-scaffold and the unique interaction properties of the chlorinated indole ring.

The synthesis of complex tryptophan derivatives is a significant area of research, as these motifs are found in numerous bioactive natural products. chim.itresearchgate.net Methods for creating these advanced scaffolds include the construction of the indole ring onto an existing amino acid backbone or the selective functionalization of the tryptophan indole ring itself. chim.it Recent advances in palladium-catalyzed C-H glycosylation of tryptophan, for example, have enabled the stereoselective synthesis of complex C-glycosyl tryptophan derivatives. chinesechemsoc.orgresearchgate.netacs.org Fmoc-6-chloro-D-tryptophan, as a pre-functionalized and stereochemically defined building block, serves as an ideal starting point for such advanced synthetic endeavors. researchgate.net Its defined stereocenter and substituted indole ring can guide the stereoselective formation of new bonds, leading to the efficient construction of complex, polycyclic scaffolds that are otherwise difficult to access.

Analytical Methodologies for Characterization and Quality Control of Fmoc 6 Chloro D Tryptophan and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography is a powerful and versatile technique for the analysis of amino acids and peptides. sigmaaldrich.com It is widely used to determine the purity of Fmoc-6-chloro-D-tryptophan and to resolve and quantify its enantiomers.

Chiral HPLC for D- and L-Enantiomer Resolution

The separation of D- and L-enantiomers of 6-chloro-tryptophan is critical, as the biological activity of peptides can be highly dependent on the stereochemistry of their constituent amino acids. Chiral HPLC is the method of choice for this purpose, utilizing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. researchgate.net

A notable example involves the use of a Cinchona alkaloid-based zwitterionic chiral stationary phase, such as CHIRALPAK® ZWIX(+). nih.gov This type of CSP has demonstrated high efficiency in the enantiomeric separation of monosubstituted tryptophan derivatives, including 6-chlorotryptophan. nih.gov The separation is typically achieved using a mobile phase consisting of methanol (B129727) and water with additives like formic acid (FA) and diethylamine (B46881) (DEA). nih.gov The concentrations of these additives are optimized to achieve good separation of the enantiomers. For instance, a mobile phase containing 25–75 mM FA and 20–50 mM DEA in a methanol/water mixture (e.g., 98/2 v/v) has been shown to provide excellent resolution. nih.gov This method allows for the accurate determination of the optical purity of synthesized 6-chloro-L-tryptophan, achieving greater than 99.0% purity. nih.gov The use of volatile mobile phase constituents also makes this method compatible with mass spectrometric detection. nih.gov

Table 1: Chiral HPLC Parameters for 6-chlorotryptophan Enantiomer Resolution

| Parameter | Condition |

| Chiral Stationary Phase | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) |

| Mobile Phase | Methanol/Water (98/2, v/v) with Formic Acid (50 mM) and Diethylamine (25 mM) |

| Detection | UV or Mass Spectrometry |

| Application | Determination of enantiomeric purity of 6-chlorotryptophan |

Advanced Mass Spectrometry Techniques for Structural Elucidation of Modified Peptides

Mass spectrometry is an indispensable tool for the structural characterization of peptides containing modified amino acids like 6-chloro-D-tryptophan. Techniques such as MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) and ESI-MS (Electrospray Ionization Mass Spectrometry) are routinely used. researchgate.netbiorxiv.org

When peptides containing 6-chloro-tryptophan are analyzed, the mass spectrometer detects the mass-to-charge ratio (m/z) of the peptide, which will be increased due to the presence of the chlorine atom. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition of the peptide, verifying the incorporation of the chlorinated amino acid. biorxiv.org

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing peptides and identifying the exact location of the modification. biorxiv.org In an MS/MS experiment, a specific peptide ion is selected and fragmented, and the resulting fragment ions are analyzed. The masses of the fragment ions can then be used to deduce the amino acid sequence and pinpoint the position of the 6-chloro-tryptophan residue. For example, MALDI-LIFT-MS/MS has been used to confirm the chlorination of D-Trp2 in the peptide GHRP-6. biorxiv.org

Derivatization Strategies for Enhanced Chromatographic Detection

While tryptophan possesses native fluorescence, derivatization is often employed to improve the chromatographic properties and enhance the detection sensitivity of amino acids, especially when they are present in complex mixtures or at low concentrations. mdpi.comactascientific.com Pre-column derivatization involves reacting the amino acid with a labeling reagent before it is introduced into the HPLC system. actascientific.com

A widely used derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). thermofisher.comscientificlabs.co.uk This reagent reacts with the primary and secondary amine groups of amino acids to form highly fluorescent derivatives that can be detected with high sensitivity. thermofisher.com The derivatization reaction is typically carried out in a buffered alkaline solution, such as borate (B1201080) buffer at pH 10. oup.com After the reaction, any excess Fmoc-Cl can be quenched with a hydrophobic amine like 1-aminoadamantane (ADAM) to prevent interference in the chromatogram. oup.com The resulting Fmoc-amino acid derivatives are then separated by reversed-phase HPLC. lcms.cz

Other derivatization reagents include o-phthaldialdehyde (OPA), which reacts with primary amines, and phenylisothiocyanate (PITC). nih.gov The choice of derivatization agent depends on the specific requirements of the analysis, such as the desired sensitivity and the types of amino acids being analyzed. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group | Detection Method | Key Features |

| Fmoc-Cl | Primary and Secondary Amines | Fluorescence, UV | Forms highly fluorescent and stable derivatives. thermofisher.comscientificlabs.co.uk |

| OPA | Primary Amines | Fluorescence | Rapid reaction, but derivatives can be unstable. nih.gov |

| PITC | Primary and Secondary Amines | UV | Forms stable derivatives suitable for UV detection. nih.gov |

| Dansyl-Cl | Primary and Secondary Amines | Fluorescence | Offers high sensitivity. nih.gov |

Quantitative Analytical Methods in Complex Biological Matrices

Quantifying Fmoc-6-chloro-D-tryptophan or its peptide conjugates in complex biological matrices such as plasma, serum, or tissue extracts presents significant challenges due to the presence of numerous interfering substances. nih.govnih.gov To overcome these challenges, robust sample preparation techniques and highly selective and sensitive analytical methods are required.

Sample preparation often involves protein precipitation using agents like perchloric acid or trichloroacetic acid, followed by solid-phase extraction (SPE) to remove interfering compounds and concentrate the analyte of interest. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex matrices. researchgate.net This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By using a stable isotope-labeled internal standard, such as a peptide containing a heavy isotope-labeled version of 6-chloro-D-tryptophan, accurate and precise quantification can be achieved. The method relies on selected reaction monitoring (SRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions for both the analyte and the internal standard, minimizing interference from the matrix. This approach allows for the development of validated methods with low limits of detection and quantification, suitable for pharmacokinetic and metabolic studies. nih.gov

Future Directions and Emerging Research Avenues for Fmoc 6 Chloro D Tryptophan

Expanding the Repertoire of Chemical Modifications and Derivatizations

The core structure of Fmoc-6-chloro-D-tryptophan provides a versatile scaffold for a wide array of chemical modifications. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to construct a peptide chain. peptide.comacs.org The presence of the chlorine atom at the 6-position of the indole (B1671886) ring offers a site for further chemical manipulation, potentially altering the electronic properties and steric bulk of the amino acid side chain. vulcanchem.com

Future research will likely focus on developing novel derivatization strategies to further functionalize the indole ring. This could involve introducing additional substituents to modulate hydrophobicity, introduce reactive handles for bioconjugation, or create photo-responsive elements. For instance, late-stage trifluoromethylthiolation has been successfully applied to tryptophan residues in peptides, significantly increasing their hydrophobicity. acs.org Similar strategies could be adapted for 6-chloro-D-tryptophan, creating a new class of highly hydrophobic building blocks for peptide chemistry.

Moreover, the development of new protecting groups for the indole nitrogen, beyond the commonly used Boc group, could offer alternative deprotection strategies and expand the compatibility of Fmoc-6-chloro-D-tryptophan with a broader range of synthetic methodologies. peptide.com Research into different protecting groups can enhance the efficiency and yield of peptide synthesis.

Integration into Combinatorial Peptide Libraries and High-Throughput Screening Platforms

Combinatorial peptide libraries are powerful tools for the discovery of new bioactive peptides. escholarship.org These libraries consist of a vast number of different peptide sequences, which can be screened against a biological target to identify "hits" with desired activities. google.com The incorporation of unnatural amino acids like 6-chloro-D-tryptophan into these libraries can significantly expand their chemical diversity and increase the chances of discovering peptides with novel functions. lookchem.comacs.org

The use of Fmoc-6-chloro-D-tryptophan in split-mix synthesis allows for the generation of large, one-bead-one-compound libraries. peptide.com High-throughput screening (HTS) platforms can then be employed to rapidly screen these libraries for various applications, including drug discovery and diagnostics. The unique properties of the chlorinated tryptophan residue can lead to peptides with enhanced binding affinities, improved stability against proteolysis, and altered pharmacological profiles.

Future research in this area will likely involve the development of automated synthesis and screening platforms specifically designed for handling peptides containing unnatural amino acids. This will enable the rapid generation and evaluation of vast libraries of 6-chloro-D-tryptophan-containing peptides, accelerating the discovery of new lead compounds.

Exploration of Novel Therapeutic and Diagnostic Applications

The incorporation of 6-chloro-D-tryptophan into peptide-based therapeutics holds significant promise. The D-amino acid configuration inherently confers resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide. researchgate.net This is a critical advantage for developing effective peptide drugs. The chlorine substituent can further enhance stability and modulate receptor binding interactions. vulcanchem.com

Peptides containing modified amino acids are being explored for a wide range of therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor agonists or antagonists. lookchem.comacs.org For example, peptides containing arginine, tryptophan, and histidine have shown promise for siRNA delivery. mdpi.com The unique properties of Fmoc-6-chloro-D-tryptophan could be leveraged to design peptides with improved efficacy and specificity for these and other applications.

In the realm of diagnostics, peptides containing unnatural amino acids can be used to develop novel imaging agents and biosensors. The chlorine atom could potentially serve as a handle for radiolabeling or for attaching fluorescent probes. Furthermore, the altered binding properties of peptides containing 6-chloro-D-tryptophan could be exploited to create highly selective diagnostic tools.

Advanced Computational Design for Predictive Peptide Function and Stability

Computational modeling is becoming an indispensable tool in peptide design and engineering. researchgate.net By using computational methods, researchers can predict the effects of amino acid substitutions on peptide structure, stability, and binding affinity, thereby guiding the rational design of novel peptides with desired properties. nih.gov

For peptides containing unnatural amino acids like 6-chloro-D-tryptophan, computational approaches are particularly valuable. Molecular dynamics simulations can provide insights into how the chlorinated indole ring influences peptide conformation and interactions with target molecules. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of the modified amino acid with the biological activity of the peptide.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Fmoc-6-chloro D-Tryptophan?

- Methodological Answer : Synthesis typically involves Fmoc-protection of 6-chloro-D-tryptophan using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions. Purification is achieved via reverse-phase HPLC or flash chromatography, with mobile phases optimized for chloro-substituted indole rings. Analytical confirmation requires -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and LC-MS (monitoring [M+H]+ at m/z ~450–460). Enantiomeric purity must be validated using chiral HPLC, referencing standards like Boc-6-chloro-D-tryptophan (CAS 1217738-82-3) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- HPLC : Retention time comparison against certified standards (e.g., TRC F628000) with ≥97% purity thresholds .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., CHClNO).

- Optical Rotation : Specific rotation measurements (e.g., [α] = -18° to -22° in DMF) to verify D-configuration .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>160°C) to ensure storage stability .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : As an Fmoc-protected amino acid, it enables selective deprotection during SPPS using piperidine. The chloro-substitution enhances steric hindrance, reducing racemization during coupling. Optimal coupling conditions involve HBTU/DIPEA activation in DMF, with Kaiser tests to monitor reaction completion .

Advanced Research Questions

Q. How can experimental design (e.g., Central Composite Design) optimize this compound synthesis yield?

- Methodological Answer : Central Composite Design (CCD) with variables like reaction temperature (20–60°C), Fmoc-Cl molar ratio (1.0–2.0 eq), and pH (8–10) can model yield responses. Statistical software (e.g., Design-Expert) generates quadratic models, validated via triplicate runs (p < 0.05 significance). Response surface plots identify optimal conditions, reducing side products like Fmoc-dichloro byproducts .

Q. What strategies mitigate enantiomeric inversion during this compound incorporation into peptides?

- Methodological Answer : Strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize racemization.

- Coupling Reagents : Use HATU over HBTU for faster activation, reducing exposure to basic conditions.

- Chiral Additives : Additives like Oxyma Pure suppress racemization (<0.5% D-enantiomer) .

Q. How does chloro-substitution at the tryptophan indole ring influence peptide-protein interactions?

- Methodological Answer : Chloro groups enhance hydrophobic interactions and electron-withdrawing effects, altering binding kinetics. Comparative studies using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) can quantify affinity changes (ΔG, K) between chloro-substituted and wild-type peptides. Molecular dynamics simulations (e.g., GROMACS) predict steric clashes or hydrogen bond disruptions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Incubate in buffers (pH 2–10) for 24–72 hours; analyze degradation via HPLC (e.g., Fmoc cleavage at pH >10).

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor color changes (yellowing) and purity loss using TGA-DSC .

Q. How is this compound applied in metabolomic studies to trace tryptophan catabolism pathways?

- Methodological Answer : As a stable isotope-labeled analog (e.g., -labeled), it serves as a tracer in LC-MS/MS metabolomics. Pathway analysis via KEGG maps identifies downstream metabolites (e.g., kynurenine, serotonin). Statistical tools like MetaboAnalyst 5.0 highlight pathway enrichment (p < 0.05) and flux changes in disease models (e.g., immune dysregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.